![molecular formula C26H32N4O4S B2684629 N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide CAS No. 688053-60-3](/img/no-structure.png)

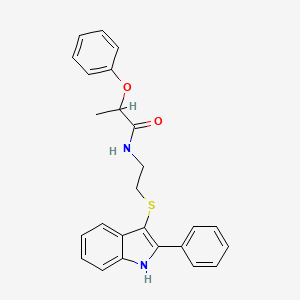

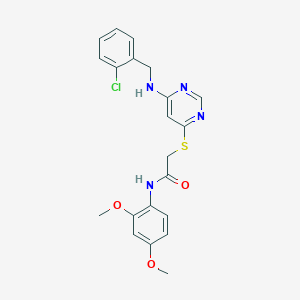

N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a quinazolin ring and a thiadiazole ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications

Synthesis and Biological Properties

Researchers have developed synthetic routes and evaluated the biological activities of compounds with structures related to N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide. For example, the synthesis and biological properties of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines have been studied, revealing their effects on brain monoamine oxidase (MAO) activity and antitumor activities against mouse tumors, indicating moderate therapeutic effects (Markosyan et al., 2008).

Antimicrobial and Antitumor Activities

Another research focus has been on the antimicrobial and antitumor activities of quinazolinone derivatives. Syntheses of 1, 2, 4-triazole derivatives and their biological activity have been reported, underscoring the potential of these compounds in fighting bacterial and fungal infections (Havaldar & Patil, 2008).

Antioxidant and Anticancer Activities

The antioxidant and anticancer activities of novel derivatives have been explored, with some compounds showing significant efficacy. A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide found that certain compounds exhibited antioxidant activity superior to ascorbic acid and displayed cytotoxicity against human glioblastoma and breast cancer cell lines, highlighting their potential as therapeutic agents (Tumosienė et al., 2020).

Targeted Cancer Therapy

The development of targeted cancer therapies using thymidylate synthase inhibitors has been a significant area of research. N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid (BGC 945, now known as ONX 0801), is a novel antifolate drug that combines enzymatic inhibition of thymidylate synthase with α-folate receptor-mediated targeting of tumor cells, offering a promising approach to cancer treatment with potentially lower toxicity due to selective accumulation in tumor cells (Tochowicz et al., 2013).

Mechanism of Action

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, handling should be done with appropriate safety precautions.

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide' involves the reaction of two key starting materials: 3-[ethyl(phenyl)amino]propylamine and 6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanoic acid. The amine and acid are coupled together using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "3-[ethyl(phenyl)amino]propylamine", "6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanoic acid" ], "Reaction": [ "Step 1: Protect the amine group of 3-[ethyl(phenyl)amino]propylamine using a suitable protecting group such as Boc or Fmoc.", "Step 2: React the protected amine with 6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanoic acid using standard peptide coupling reagents such as HATU or EDC to form the amide bond.", "Step 3: Deprotect the amine group using a suitable deprotection reagent such as TFA or piperidine to obtain the final product." ] } | |

CAS RN |

688053-60-3 |

Molecular Formula |

C26H32N4O4S |

Molecular Weight |

496.63 |

IUPAC Name |

N-[3-(N-ethylanilino)propyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |

InChI |

InChI=1S/C26H32N4O4S/c1-2-29(19-10-5-3-6-11-19)14-9-13-27-24(31)12-7-4-8-15-30-25(32)20-16-22-23(34-18-33-22)17-21(20)28-26(30)35/h3,5-6,10-11,16-17H,2,4,7-9,12-15,18H2,1H3,(H,27,31)(H,28,35) |

InChI Key |

ZBXBCUMGOCAYBX-UHFFFAOYSA-N |

SMILES |

CCN(CCCNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

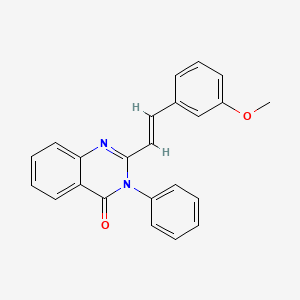

![5-tert-butyl-N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2684547.png)

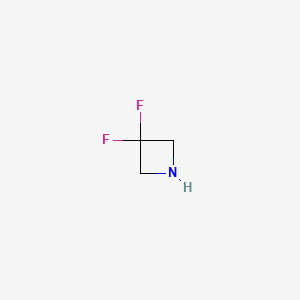

![7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2684555.png)

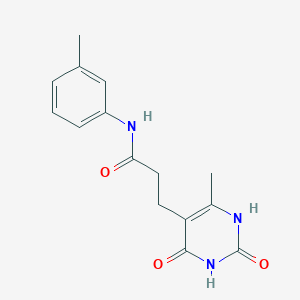

![N-(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2684556.png)

![2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2684564.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2684569.png)